molecular formula C16H15ClN4O2S B1346000 Sulfaclorazole CAS No. 54063-55-7

Sulfaclorazole

Cat. No.: B1346000
CAS No.: 54063-55-7
M. Wt: 362.8 g/mol
InChI Key: TZSHGYFVCVETTH-UHFFFAOYSA-N
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Description

Sulfaclorazole: is a sulfonamide antibiotic used to treat bacterial infections. It belongs to the class of sulfa drugs, which inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfaclorazole is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Nitration: The starting material, chlorobenzene, is nitrated to form nitrochlorobenzene.

    Reduction: The nitro group is reduced to an amino group, resulting in aminobenzene.

    Sulfonation: The aminobenzene is then sulfonated to introduce the sulfonamide group.

    Cyclization: The sulfonamide is cyclized to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The process includes:

    Raw Material Handling: Ensuring the purity and quality of raw materials.

    Reaction Control: Maintaining optimal temperature, pressure, and pH levels during each reaction step.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Conducting rigorous testing to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Sulfaclorazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The chlorine atom in chlorobenzene can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal-based reducing agents like iron or zinc in acidic conditions.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Aminobenzene derivatives.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Sulfaclorazole has numerous scientific research applications, including:

    Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial properties and effects on bacterial cell growth.

    Medicine: Used in the development of new antibiotics and treatment of bacterial infections.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Sulfaclorazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By binding to the active site of DHPS, this compound prevents the formation of dihydrofolic acid, leading to a deficiency in folic acid and ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit DHPS effectively makes it a valuable antibiotic in treating various bacterial infections.

Properties

IUPAC Name

4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSHGYFVCVETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202395
Record name Sulfaclorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54063-55-7
Record name Sulfaclorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclorazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaclorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACLORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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